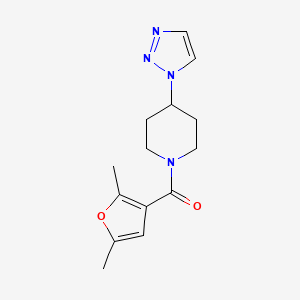
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule that contains a 1,2,3-triazole ring, a piperidine ring, and a furan ring . The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom.
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an azide with an alkyne in a copper-catalyzed click reaction . This reaction is widely used due to its high yield and the stability of the 1,2,3-triazole product . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques. The presence of the C=O groups can be confirmed by IR absorption spectra at 1650–1712 cm−1 . The 1H-NMR spectrum can show peaks assigned to the 1,2,4-triazole ring .科学的研究の応用
Synthesis Techniques and Chemical Reactions
The synthesis of complex chemical compounds often involves multi-step reactions that can offer insights into new methods for assembling molecular architectures. For example, Bagley et al. (2005) demonstrated a sophisticated synthesis of dimethyl sulfomycinamate, a thiopeptide antibiotic derivative, through a Bohlmann-Rahtz heteroannulation reaction, showcasing the capability to construct intricately substituted pyridines efficiently. This process, which proceeds with total regiocontrol, highlights the potential for synthesizing compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone through tailored synthetic routes (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Antimicrobial and Anticonvulsant Properties
Research by Rajasekaran, Murugesan, and Anandarajagopal (2006) on novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles indicates the potential for derivatives of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone to exhibit significant biological activities. Their work demonstrated moderate antibacterial and antifungal properties alongside excellent anticonvulsant activity in mice, suggesting a promising avenue for the development of new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Molecular Interaction Studies
Watson et al. (2005) explored the receptor-based mechanism of action of potent noncompetitive allosteric antagonists, providing a framework for understanding how derivatives of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone might interact with biological targets. Such studies are crucial for drug development, as they offer detailed insights into the molecular interactions that underpin therapeutic effects (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Novel Bioactive Heterocycles
The synthesis and evaluation of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone by Prasad et al. (2018) for antiproliferative activity showcases the potential for creating novel bioactive heterocycles with significant biological properties. Their work emphasizes the importance of structural characterization and the role of molecular interactions in defining the bioactivity of such compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
将来の方向性
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-9-13(11(2)20-10)14(19)17-6-3-12(4-7-17)18-8-5-15-16-18/h5,8-9,12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVRFGXSWPXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B2462657.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/no-structure.png)
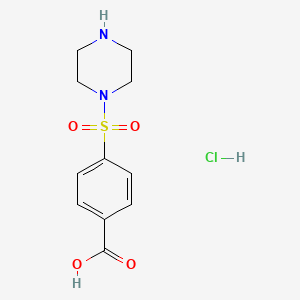
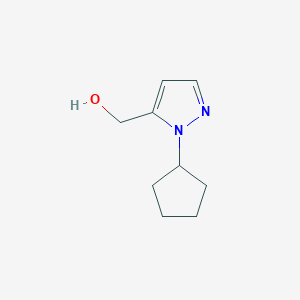
![[2-(2-Ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2462663.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B2462669.png)
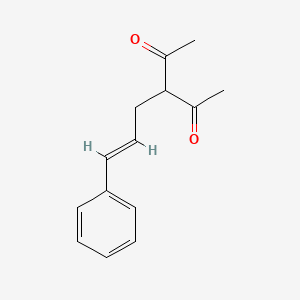
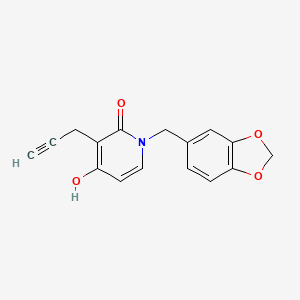

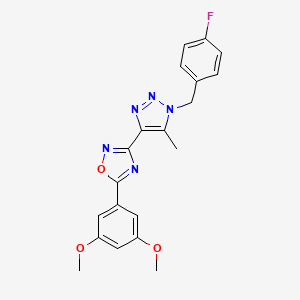
![2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2462678.png)
![methyl 3-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2462680.png)